An In-depth Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
An In-depth Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane (dcypb)
CAS Number: 65038-36-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(dicyclohexylphosphino)butane, a prominent bidentate phosphine (B1218219) ligand. The information compiled herein, including its chemical and physical properties, synthesis, and applications in catalysis, is intended to support researchers and professionals in the fields of organic synthesis and drug development.
Core Chemical and Physical Properties
1,4-Bis(dicyclohexylphosphino)butane, often abbreviated as dcypb, is a white crystalline solid at room temperature. Its robust structure and the electron-donating nature of the cyclohexyl groups make it an effective ligand in a variety of metal-catalyzed cross-coupling reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₂P₂ | [1][2] |
| Molecular Weight | 450.66 g/mol | [1][2] |
| Appearance | White powder/solid | [3] |
| Melting Point | 99-104 °C | [2] |
| Solubility | Insoluble in water. Soluble in many organic solvents such as ethers and hydrocarbons. | [4] |
| Stability | Stable under recommended storage conditions. Avoid moisture. | [4] |
Synthesis of 1,4-Bis(dicyclohexylphosphino)butane
The synthesis of 1,4-Bis(dicyclohexylphosphino)butane can be achieved through a multi-step process, as detailed in Chinese patent CN104558029A. The overall workflow involves the preparation of an intermediate, bis(dicyclohexylphosphine)cadmium, followed by its reaction with 1,4-dichlorobutane (B89584).
Experimental Protocol: Synthesis of 1,4-Bis(dicyclohexylphosphino)butane
Step 1: Synthesis of Dicyclohexyl Diethylaminophosphine
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Under an inert argon atmosphere, add 100 mL of diethyl ether, 23.2 g (100 mmol) of dicyclohexylphosphine (B1630591) chloride, and 14.7 g (200 mmol) of diethylamine (B46881) to a dry reaction vessel at a temperature of 0-10 °C.
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Stir the mixture at room temperature for 2 hours, during which a white precipitate will form.
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Filter the precipitate and remove the solvent under reduced pressure.
Step 2: Synthesis of 1,4-Bis(dicyclohexylphosphino)butane
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To the product from Step 1, add 100 mL of tetrahydrofuran (B95107) and 9.2 g (50 mmol) of anhydrous cadmium chloride.
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Slowly add a tetrahydrofuran solution of 100 mL of ethylmagnesium bromide (1.0 M).
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Allow the mixture to slowly return to room temperature and stir overnight.
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Add 7.0 g (55 mmol) of 1,4-dichlorobutane dropwise and heat the reaction mixture to 60 °C.
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After the dropwise addition, continue the reaction for 12 hours.
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Remove the solvent by distillation under reduced pressure.
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Add 100 mL of deoxygenated 4N sodium hydroxide (B78521) solution and extract with 200 mL of n-hexane.
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Wash the organic phase with 200 mL of water and dry over anhydrous magnesium sulfate.
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Filter the solution and remove the n-hexane to obtain a yellow oil.
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Dissolve the oil in 100 mL of anhydrous methanol (B129727) and induce crystallization by freezing to obtain 1,4-bis(dicyclohexylphosphino)butane as a white solid. The reported yield is 96%.[3]
Characterization Data:
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³¹P NMR (CDCl₃): δ 2.2 (s)[3]
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¹H NMR (CDCl₃): δ 2.0–1.0 (52H, broad m)[3]
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HRMS (C₂₈H₅₂P₂): Calculated: 450.3544, Found: 450.3542[3]
Applications in Catalysis
1,4-Bis(dicyclohexylphosphino)butane is a versatile ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of many pharmaceutical compounds.[5] The bulky and electron-rich nature of the dicyclohexylphosphino groups enhances the catalytic activity of the metal center.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific protocols with 1,4-bis(dicyclohexylphosphino)butane are not extensively detailed in publicly available literature, a general procedure can be adapted based on established methods for similar phosphine ligands.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in many pharmaceuticals. The choice of phosphine ligand is critical for the efficiency of this reaction.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Role in Drug Development and Pharmaceutical Manufacturing
Safety and Handling
1,4-Bis(dicyclohexylphosphino)butane is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4] It may cause respiratory irritation upon inhalation.[4] The compound is sensitive to moisture and should be stored under an inert atmosphere.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Biological Activity
Currently, there is no evidence in the scientific literature to suggest that 1,4-Bis(dicyclohexylphosphino)butane has any specific biological activity or is involved in biological signaling pathways. Its primary application is as a synthetic ligand in chemical catalysis.
Conclusion
1,4-Bis(dicyclohexylphosphino)butane is a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions. Its robust nature and favorable electronic properties make it a suitable choice for challenging synthetic transformations. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this important synthetic tool.
References
- 1. scbt.com [scbt.com]
- 2. 1,4-双(二环己基膦)丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
